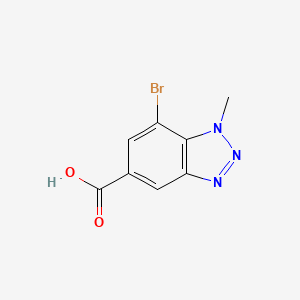

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

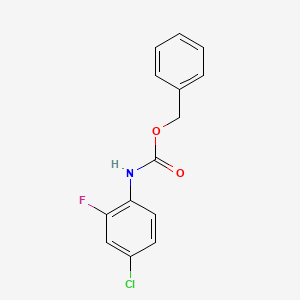

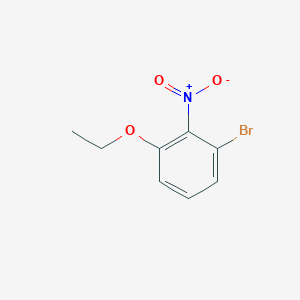

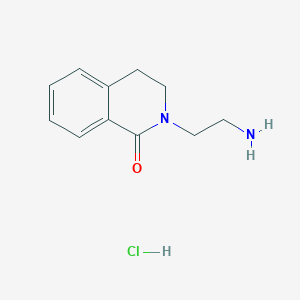

“7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1420800-38-9 . It has a molecular weight of 256.06 . The IUPAC name for this compound is 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrN3O2/c1-12-7-5(9)2-4(8(13)14)3-6(7)10-11-12/h2-3H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Biotransformation and Environmental Persistence

Benzotriazoles, including derivatives similar to 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, are known for their applications as corrosion inhibitors in both domestic and industrial settings. Research has revealed that these compounds are persistent organic micropollutants in aquatic environments. Through aerobic biological degradation in activated sludge, transformation products such as 1H-benzotriazole-5-carboxylic acid have been identified, indicating the potential environmental pathways and persistence of such compounds. The study underscores the significance of understanding the biotransformation mechanisms of benzotriazoles to assess their environmental impact (Huntscha et al., 2014).

Synthesis of Orally Active Compounds

A practical synthesis method utilizing derivatives of benzotriazoles, including 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, has been developed for creating orally active compounds. For example, a CCR5 antagonist, crucial for the treatment of conditions such as HIV, was synthesized through a novel method involving the intermediate stages of esterification and Claisen type reactions. This demonstrates the role of benzotriazoles in the development of therapeutic agents (Ikemoto et al., 2005).

Antimicrobial Activity

Compounds synthesized from derivatives of benzotriazoles have been evaluated for their antimicrobial properties. For instance, novel synthesis of 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles showcased significant antimicrobial activity. This illustrates the potential of benzotriazole derivatives in contributing to new antimicrobial agents, highlighting their importance in pharmaceutical research (Bhagat et al., 2012).

Chemical Synthesis and Characterization

The diverse chemical reactivity of benzotriazole derivatives allows for their use in synthesizing a wide range of compounds. For example, the synthesis of alkoxyphthalimide derivatives of benzotriazolylthiadiazoles and benzotriazolylthiazolidinones showcases the versatility of these compounds in organic synthesis. Such studies contribute to the development of new materials with potential applications in various industries (Ojha et al., 2007).

Selective Agonists for GPR109b

Research into 1-Substituted benzotriazole carboxylic acids has identified them as the first examples of selective small-molecule agonists for the human orphan G-protein-coupled receptor GPR109b. This discovery opens up new avenues for targeting specific receptors in drug development, showcasing the potential of benzotriazole derivatives in medicinal chemistry (Semple et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

Benzotriazole derivatives have been extensively studied for their broad range of biological activity . They have been used in a variety of applications, including as antimicrobial, antiprotozoal, antiviral, antimycobacterial, and anti-tubulin agents . The future research directions could involve further exploration of these properties and potential applications.

properties

IUPAC Name |

7-bromo-1-methylbenzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-12-7-5(9)2-4(8(13)14)3-6(7)10-11-12/h2-3H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQACSHHQKNJCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Br)C(=O)O)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

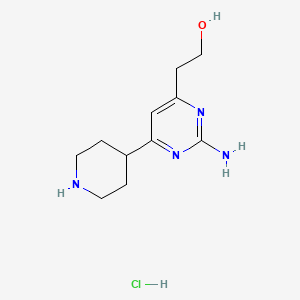

![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)

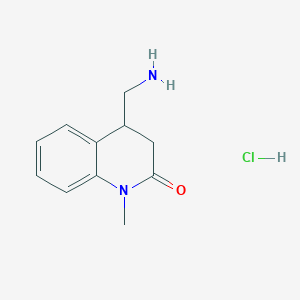

![4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1379557.png)